4-(3-Methoxypropyl)-3-thiosemicarbazide

Beschreibung

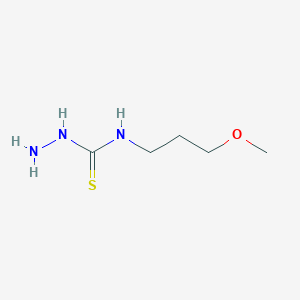

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-(3-methoxypropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQONLDFCKUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365256 | |

| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71058-32-7 | |

| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71058-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Methoxypropyl 3 Thiosemicarbazide and Its Derivatives

Direct Synthesis Approaches to Thiosemicarbazides

The direct synthesis of thiosemicarbazides can be achieved through several methodologies, primarily involving nucleophilic addition reactions. These methods offer versatile routes to a wide array of substituted thiosemicarbazides.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are a cornerstone in the synthesis of thiosemicarbazides. These reactions typically involve the addition of a hydrazine (B178648) moiety to a carbon-sulfur double bond.

A prevalent method for the synthesis of 4-substituted thiosemicarbazides is the reaction of a corresponding isothiocyanate with hydrazine. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction is generally carried out in a suitable solvent such as ethanol (B145695).

For the synthesis of 4-(3-methoxypropyl)-3-thiosemicarbazide, this would involve the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate (B1144303). The reaction proceeds as a nucleophilic addition of the hydrazine to the isothiocyanate.

A general representation of this reaction is the synthesis of N-(3-Chlorophenyl)hydrazinecarbothioamide, which is prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. researchgate.net Similarly, a series of acridine (B1665455) thiosemicarbazones have been synthesized through a two-step reaction starting with the reaction of various isothiocyanates and hydrazine. libretexts.org

| Reactants | Product | Conditions | Reference |

| 1-chloro-3-isothiocyanatobenzene, Hydrazine hydrate | N-(3-Chlorophenyl)hydrazinecarbothioamide | 2-propanol | researchgate.net |

| Various isothiocyanates, Hydrazine | Substituted thiosemicarbazides | Not specified | libretexts.org |

Another established method for the synthesis of thiosemicarbazides involves the reaction of hydrazines with carbon disulfide. This method is particularly useful for the preparation of unsubstituted or symmetrically substituted thiosemicarbazides. The reaction of hydrazine with carbon disulfide is considered a cost-effective and useful method for preparing thiocarbohydrazide (B147625) in large quantities. edurev.in

The process typically involves the hydrazinolysis of a thiocarbonic acid derivative. For instance, thiocarbohydrazide can be synthesized by the reaction of carbon disulfide with hydrazine. edurev.in While this method is effective, it can sometimes lead to the formation of byproducts.

A specific method for the synthesis of this compound involves the reaction of hydrazine hydrate with methyl N-(3-methoxypropyl)-dithiocarbamate. In this procedure, a solution of methyl N-(3-methoxypropyl)-dithiocarbamate in ethanol is added dropwise to a solution of hydrazine hydrate in ethanol at a low temperature. The mixture is then heated to drive the reaction to completion. prepchem.com

| Reactants | Product | Conditions | Reference |

| Methyl N-(3-methoxypropyl)-dithiocarbamate, Hydrazine hydrate | This compound | Ethanol, 3°C then 70°C | prepchem.com |

| Carbon disulfide, Hydrazine | Thiocarbohydrazide | Not specified | edurev.in |

Condensation Reactions with Aldehydes or Ketones for Thiosemicarbazones

Thiosemicarbazones are readily synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. nih.govnih.govresearchgate.netchemmethod.comscribd.comresearchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine or imine linkage (-C=N-).

This synthetic approach is widely applicable and allows for the preparation of a diverse range of thiosemicarbazone derivatives by varying the aldehyde or ketone reactant. nih.gov The reactions are often carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid. chemmethod.com

For example, a series of thiosemicarbazone derivatives were synthesized by reacting N-(4-hippuric acid)thiosemicarbazide with various aldehydes and ketones. nih.gov In another study, new thiosemicarbazone derivatives were synthesized via a condensation reaction between thiosemicarbazide and appropriate benzaldehyde (B42025) derivatives in ethanol with potassium carbonate. lew.ro

| Thiosemicarbazide | Aldehyde/Ketone | Product | Conditions | Reference |

| N-(4-hippuric acid)thiosemicarbazide | Various aldehydes and ketones | N-(4-hippuric acid)thiosemicarbazones | Not specified | nih.gov |

| Thiosemicarbazide | Benzaldehyde derivatives | Thiosemicarbazones | Ethanol, K2CO3, reflux | lew.ro |

| Thiosemicarbazide | Various aromatic aldehydes | Thiosemicarbazones | Ethanol, glacial acetic acid, reflux | chemmethod.com |

Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazone Derivatives

Building upon the foundational synthesis of this compound, a variety of thiosemicarbazone derivatives can be prepared through condensation reactions with different aldehydes and ketones.

Synthesis of 3-(3-Methoxypropyl)-1-[[(pyridin-2-yl)methylidene]amino]thiourea (VLX50)

The synthesis of 3-(3-methoxypropyl)-1-[[(pyridin-2-yl)methylidene]amino]thiourea, also known as VLX50, follows the general principle of thiosemicarbazone formation. This specific derivative is obtained by the condensation of this compound with 2-pyridinecarboxaldehyde (B72084).

The reaction involves mixing equimolar amounts of this compound and 2-pyridinecarboxaldehyde in a suitable solvent, typically ethanol. The mixture is then heated under reflux, often with a catalytic amount of acid, to facilitate the condensation and formation of the final product.

A general procedure for a similar synthesis involves dissolving 2-acetyl-4-methyl pyridine (B92270) and 4-methyl-3-thiosemicarbazide in absolute ethanol and heating the mixture. nih.gov Another general method involves refluxing thiosemicarbazide and 4-pyridinecarboxaldehyde (B46228) in ethanol. semanticscholar.org

| Reactants | Product | Conditions | Reference |

| This compound, 2-Pyridinecarboxaldehyde | 3-(3-Methoxypropyl)-1-[[(pyridin-2-yl)methylidene]amino]thiourea (VLX50) | Ethanol, reflux (general procedure) | nih.govsemanticscholar.org |

| 2-Acetyl-4-methyl pyridine, 4-Methyl-3-thiosemicarbazide | 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea | Absolute ethanol, heat | nih.gov |

| Thiosemicarbazide, 4-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde thiosemicarbazone | Ethanol, reflux | semanticscholar.org |

Synthesis of Salicylaldehyde, 4-(3-Methoxypropyl)-3-thiosemicarbazone

The synthesis of Salicylaldehyde, 4-(3-Methoxypropyl)-3-thiosemicarbazone is achieved through a condensation reaction. This process involves reacting this compound with salicylaldehyde. Typically, equimolar amounts of the thiosemicarbazide derivative and the aldehyde are dissolved in a suitable solvent, such as ethanol or methanol (B129727). jocpr.commdpi.com The reaction mixture is then heated under reflux, often in the presence of a catalytic amount of glacial acetic acid to facilitate the reaction. jocpr.comirjmets.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the mixture is cooled, leading to the precipitation of the solid product. This crude product is then filtered, washed, and purified, commonly through recrystallization from a solvent like ethanol, to yield the final thiosemicarbazone. irjmets.comchemmethod.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of thiosemicarbazones derived from this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent significantly influences the reaction rate and product yield in thiosemicarbazone synthesis. Alcohols, particularly ethanol and methanol, are the most commonly employed solvents for this type of condensation reaction. jocpr.comirjmets.comnih.gov Ethanol is frequently cited, providing a good medium for dissolving the reactants and facilitating the reaction, often leading to high yields upon reflux. researchgate.netlew.ro In some procedures, methanol is used, and upon completion of the reaction, the product precipitates and can be easily filtered and washed with the same solvent. nih.gov A comparative study noted that changing the solvent from water to ethanol increased the yield of a model product from 83% to 88% and reduced the reaction time from 4 hours to 2 hours. researchgate.net The solubility of the reactants and the ease of product isolation are key factors in solvent selection.

Temperature and stirring are critical physical parameters in the synthesis of thiosemicarbazones. The reaction is typically conducted at an elevated temperature, with heating under reflux being the most common condition. jocpr.comirjmets.comchemmethod.comresearchgate.netlew.ro Refluxing for periods ranging from 30 minutes to 24 hours ensures the reaction goes to completion. jocpr.commdpi.comresearchgate.net Continuous stirring is maintained throughout the reaction to ensure the mixture remains homogeneous and to facilitate contact between the reactants. jocpr.comfrontiersin.org After the heating phase, the reaction mixture is cooled to room temperature or further chilled in an ice bath to maximize the precipitation of the synthesized product before filtration. jocpr.comirjmets.comchemmethod.com Some syntheses can also proceed at room temperature, although this may require significantly longer reaction times, such as 24 hours. nih.govfrontiersin.org

The condensation reaction between a thiosemicarbazide and an aldehyde or ketone is often catalyzed by a small amount of acid. Glacial acetic acid is a widely used catalyst for this purpose. irjmets.comnih.govchemmethod.com Typically, a few drops of acetic acid are added to the reaction mixture to accelerate the formation of the thiosemicarbazone. irjmets.comnih.govlew.ro The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amino group of the thiosemicarbazide. This catalytic approach is effective and is a standard feature in many reported synthetic procedures for thiosemicarbazones. jocpr.comresearchgate.net

Below is a table summarizing typical reaction conditions for thiosemicarbazone synthesis.

| Parameter | Condition | Purpose | Source(s) |

| Solvent | Ethanol, Methanol | Dissolves reactants, facilitates reaction | irjmets.comnih.govresearchgate.net |

| Temperature | Reflux | Accelerates reaction rate | jocpr.comchemmethod.comresearchgate.net |

| Catalyst | Glacial Acetic Acid | Increases electrophilicity of carbonyl carbon | irjmets.comnih.govlew.ro |

| Time | 0.5 - 24 hours | Ensure reaction completion | jocpr.commdpi.comresearchgate.net |

Derivatization Strategies from this compound

This compound and its thiosemicarbazone derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds. The reactive thiourea (B124793) moiety provides multiple sites for cyclization reactions, leading to diverse and complex molecular scaffolds. researchgate.net

The versatile structure of thiosemicarbazones, derived from this compound, allows for their conversion into several important five-membered heterocyclic rings.

Thiazolidinones: 4-Thiazolidinone rings are commonly synthesized by reacting a thiosemicarbazone with an α-haloacetic acid, such as chloroacetic acid, or its esters. researchgate.netsapub.orgresearchgate.net The reaction is typically carried out in a solvent like glacial acetic acid or ethanol, in the presence of a base like anhydrous sodium acetate, which acts as a catalyst and neutralizes the hydrogen halide formed during the reaction. chemmethod.comsapub.org The mixture is heated under reflux for several hours to facilitate the cyclization. chemmethod.com

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from thiosemicarbazide precursors through various cyclization methods. nih.govsbq.org.br One common approach involves the cyclization of acylthiosemicarbazides using dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. nih.govnih.govjocpr.com Another method is the oxidative cyclization of thiosemicarbazones. This process highlights the utility of thiosemicarbazides as foundational reagents for building the 1,3,4-thiadiazole core. sbq.org.brorganic-chemistry.org

Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can be achieved from thiosemicarbazide intermediates. A general method involves the acylation of a thiosemicarbazide with an acyl chloride, followed by cyclization of the resulting acylthiosemicarbazide in the presence of a base, such as sodium hydroxide (B78521) solution. mdpi.comnih.gov The reaction of thiosemicarbazides with compounds containing C=O and C=N groups is a well-established strategy for preparing triazoles. researchgate.net These reactions provide an efficient pathway to functionalized 1,2,4-triazole-3-thiol derivatives. nih.govrdd.edu.iq

The table below outlines common reagents for these heterocyclic syntheses.

| Target Heterocycle | Starting Material | Key Reagents | Source(s) |

| Thiazolidinone | Thiosemicarbazone | Chloroacetic acid, Sodium acetate | chemmethod.comresearchgate.netsapub.org |

| 1,3,4-Thiadiazole | Thiosemicarbazide/Acylthiosemicarbazide | Conc. H₂SO₄ or POCl₃ | nih.govjocpr.com |

| 1,2,4-Triazole | Thiosemicarbazide | Acyl chloride, then NaOH | mdpi.comnih.gov |

Modification of the Methoxypropyl Side Chain

The 3-methoxypropyl substituent at the N4 position of the thiosemicarbazide offers a site for chemical modification, primarily through the cleavage of the methyl ether. This transformation is a key step in creating a more reactive functional group, which can then be used to introduce a variety of other moieties, thereby diversifying the molecular structure.

One of the most effective methods for the cleavage of methyl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) being a prominent reagent for this purpose. masterorganicchemistry.comnih.gov The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. This results in the formation of a primary alcohol, 4-(3-hydroxypropyl)-3-thiosemicarbazide, and bromomethane. This demethylation is generally carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reactivity of BBr₃. masterorganicchemistry.com

Alternatively, strong protic acids like hydroiodic acid (HI) can also be employed for ether cleavage. masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, which makes it a good leaving group (methanol). The iodide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to yield the corresponding alcohol and iodomethane. masterorganicchemistry.com If an excess of HI is used, the newly formed primary alcohol can be further converted into an alkyl iodide. masterorganicchemistry.com

The resulting 4-(3-hydroxypropyl)-3-thiosemicarbazide serves as a versatile intermediate for further derivatization. The hydroxyl group can undergo a range of reactions typical for primary alcohols. For instance, it can be esterified by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. Furthermore, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a wide array of functional groups at the terminus of the propyl side chain.

Below is a table summarizing potential modifications of the methoxypropyl side chain:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | BBr₃ or HI | 4-(3-Hydroxypropyl)-3-thiosemicarbazide | Ether Cleavage |

| 4-(3-Hydroxypropyl)-3-thiosemicarbazide | Acyl chloride, Pyridine | 4-(3-Acyloxypropyl)-3-thiosemicarbazide | Esterification |

| 4-(3-Hydroxypropyl)-3-thiosemicarbazide | Tosyl chloride, Pyridine | 4-(3-Tosyloxypropyl)-3-thiosemicarbazide | Tosylation |

| 4-(3-Tosyloxypropyl)-3-thiosemicarbazide | NaN₃ | 4-(3-Azidopropyl)-3-thiosemicarbazide | Nucleophilic Substitution |

Substitution at the Thiourea Moiety

The thiourea core of this compound possesses multiple nucleophilic sites, including the nitrogen atoms (N1, N2, and N4) and the sulfur atom, making it amenable to a variety of substitution reactions. These reactions are fundamental in the synthesis of a diverse library of derivatives, including heterocyclic compounds.

N-Acylation and N-Alkylation: The nitrogen atoms of the thiosemicarbazide can be acylated or alkylated using appropriate electrophiles. For instance, acylation can be achieved by reacting the thiosemicarbazide with acyl chlorides or acid anhydrides. nih.gov This reaction typically occurs at the N1 position, leading to the formation of 1-acyl-4-(3-methoxypropyl)-3-thiosemicarbazide derivatives. Similarly, alkylation with alkyl halides can introduce alkyl groups at the nitrogen atoms.

S-Alkylation: The sulfur atom of the thiourea moiety exists in tautomeric equilibrium with its thiol form, especially in the presence of a base. This allows for S-alkylation upon treatment with alkyl halides, leading to the formation of isothiosemicarbazone derivatives. researchgate.net This reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate to deprotonate the thiol, thus enhancing its nucleophilicity.

Cyclization Reactions: One of the most significant transformations of the thiourea moiety is its use as a precursor for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions often involve the reaction of the thiosemicarbazide with bifunctional electrophiles.

For example, in an acidic medium, 1-acylthiosemicarbazides can undergo intramolecular cyclization to yield 1,3,4-thiadiazole derivatives. nih.govptfarm.pl The reaction proceeds through the dehydration and subsequent ring closure, driven by the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acyl group.

Conversely, in an alkaline medium, the same 1-acylthiosemicarbazide precursors can cyclize to form 1,2,4-triazole-3-thione derivatives. ptfarm.pl In this case, the cyclization involves the nucleophilic attack of the N4 nitrogen atom on the carbonyl carbon, followed by dehydration.

The following table outlines some key substitution and cyclization reactions at the thiourea moiety:

| Starting Material | Reagent(s) | Product Type |

| This compound | Acyl chloride | 1-Acyl-4-(3-methoxypropyl)-3-thiosemicarbazide |

| This compound | Alkyl halide, Base | S-Alkyl-4-(3-methoxypropyl)-isothiosemicarbazide |

| 1-Acyl-4-(3-methoxypropyl)-3-thiosemicarbazide | Acid (e.g., H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazole derivative |

| 1-Acyl-4-(3-methoxypropyl)-3-thiosemicarbazide | Base (e.g., NaOH) | 4-(3-Methoxypropyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |

These synthetic methodologies provide a robust platform for the generation of a wide array of derivatives based on the this compound scaffold, enabling further investigation into their chemical and biological properties.

Structural Elucidation and Conformational Analysis of 4 3 Methoxypropyl 3 Thiosemicarbazide and Its Complexes

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 4-(3-Methoxypropyl)-3-thiosemicarbazide. By analyzing the interaction of the compound with electromagnetic radiation, valuable information about its functional groups, connectivity, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of thiosemicarbazide (B42300) derivatives, signals characteristic of protons on nitrogen atoms are typically observed as singlets in the range of 8.25–10.93 ppm. For derivatives of this compound, the protons of the methoxypropyl group would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms would appear as triplets, and the central methylene group would also present a multiplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectra of thiosemicarbazide derivatives confirm the presence of all carbon atoms in their respective chemical environments. The carbon of the C=S group is typically observed at a characteristic downfield shift.

Table 1: Representative ¹H NMR Spectral Data for a Thiosemicarbazide Derivative Data for a related thiosemicarbazone is provided for illustrative purposes.

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| NH | 9.35 (s, 1H) |

| NH | 9.06 (s, 1H) |

| OCH₂ | 4.07 (t, 4H) |

| CH₃ | 2.39 (s, 3H) |

| CH₂ | 1.89 (m, 4H) |

| CH₂ | 1.50 (m, 4H) |

| CH₂ | 1.37 (m, 56H) |

| CH₃ | 0.91 (t, 6H) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In thiosemicarbazide derivatives, characteristic absorption bands are observed for the N-H, C-H, C=N, and C=S bonds. The N-H stretching vibrations typically appear in the range of 3105-3206 cm⁻¹. lew.ro Aliphatic C-H stretching is observed around 2974 cm⁻¹. lew.ro The C=N and C=S stretching vibrations are found at approximately 1496 cm⁻¹ and 1238 cm⁻¹, respectively. lew.ro The absence of the free -NH₂ group bands, which are typically seen at 3371 and 3280 cm⁻¹ in thiosemicarbazide, indicates the formation of the derivative. researchgate.net

Table 2: Characteristic IR Absorption Bands for a Thiosemicarbazide Derivative Data for a related thiosemicarbazide is provided for illustrative purposes.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H | 3206, 3105 |

| C-H (aliphatic) | 2974 |

| C=N | 1496 |

| C=S | 1238 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound. For this compound, the predicted monoisotopic mass is 163.07793 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Predicted adducts include [M+H]⁺ at m/z 164.08521 and [M+Na]⁺ at m/z 186.06715. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M]⁺ | 163.07738 |

| [M+H]⁺ | 164.08521 |

| [M+Na]⁺ | 186.06715 |

| [M-H]⁻ | 162.07065 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a closely related compound, 4-(3-Methoxypropyl)-1-[(1-naphthyl)methylene]-3-thiosemicarbazide, the UV-Vis spectrum was recorded in methanol (B129727). spectrabase.com Generally, thiosemicarbazone derivatives exhibit absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the aromatic rings and the thiosemicarbazone moiety. researchgate.net The optical transmission for similar compounds is often measured in the wavelength range of 300-1100 nm. lew.ro

Table 4: UV-Visible Spectral Data for a Related Thiosemicarbazide Data for 4-(3-Methoxypropyl)-1-[(1-naphthyl)methylene]-3-thiosemicarbazide is provided for illustrative purposes.

| Solvent | λmax (nm) |

|---|---|

| Methanol | Data not publicly available |

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms and the rotational freedom around single bonds define the conformation and molecular geometry of this compound. Understanding its structure is fundamental to elucidating its chemical behavior and potential interactions. The conformational landscape of thiosemicarbazides is primarily dictated by the orientation of the substituents around the C-N and N-N bonds. The determination of this structure is achieved through a combination of direct experimental observation and sophisticated theoretical modeling.

While specific crystallographic and detailed computational studies for this compound are not extensively available in the public domain, the structural principles can be effectively illustrated using data from closely related and well-studied thiosemicarbazone derivatives. For this purpose, the structural data of 4-Phenyl-1-(3-phenylallylidene)thiosemicarbazide will be used as a representative example to discuss the experimental and theoretical approaches to conformational analysis.

Experimental Determination

The definitive method for determining the precise solid-state geometry of a molecule is single-crystal X-ray diffraction. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state.

For the representative compound, 4-Phenyl-1-(3-phenylallylidene)thiosemicarbazide, X-ray analysis reveals a nearly planar conformation of the thiosemicarbazide backbone. The sulfur and the terminal nitrogen atoms typically adopt a trans conformation with respect to the central C-N bond, a common feature in thiosemicarbazide structures that minimizes steric hindrance. The specific bond lengths and angles are a result of the interplay between electronic effects of the substituents and the packing forces within the crystal lattice.

Below are selected experimental geometric parameters for the thiosemicarbazide core of the representative molecule as determined by X-ray crystallography.

Table 1: Experimental Bond Lengths and Angles for a Representative Thiosemicarbazone

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=S | 1.685 | |

| C-N(H) | 1.352 | |

| N-N | 1.378 | |

| C-N(phenyl) | 1.334 | |

| Bond Angles (°) | ||

| S-C-N(H) | 122.5 | |

| S-C-N(phenyl) | 118.9 | |

| N-N-C | 118.3 |

Note: Data is for the representative compound 4-Phenyl-1-(3-phenylallylidene)thiosemicarbazide and is used for illustrative purposes.

Theoretical Approaches (e.g., DFT Calculations)

Theoretical chemistry provides powerful tools to complement experimental data and to explore molecular conformations that may exist in different phases, such as in the gas phase or in solution. Density Functional Theory (DFT) is a widely used computational method that can predict the geometric structure of molecules with high accuracy by solving the electronic structure of the system.

DFT calculations are used to find the lowest energy (most stable) conformation of a molecule. The process involves optimizing the molecular geometry, which systematically adjusts bond lengths and angles until a minimum energy state is reached. These calculations are invaluable for understanding the intrinsic structural preferences of a molecule, free from the influence of crystal packing forces.

For 4-Phenyl-1-(3-phenylallylidene)thiosemicarbazide, DFT calculations performed, for instance, at the B3LYP level of theory, typically show very good agreement with the experimental X-ray data. nih.gov This corroboration between theoretical and experimental values validates the accuracy of the computational model and allows for a confident analysis of the molecule's electronic properties. nih.gov Minor deviations between the calculated and experimental values are expected, as the theoretical calculations often model an isolated molecule in the gas phase, whereas X-ray data reflects the structure within a solid-state crystal lattice.

Table 2: Theoretical (DFT) Bond Lengths and Angles for a Representative Thiosemicarbazone

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=S | 1.691 | |

| C-N(H) | 1.365 | |

| N-N | 1.369 | |

| C-N(phenyl) | 1.348 | |

| Bond Angles (°) | ||

| S-C-N(H) | 122.3 | |

| S-C-N(phenyl) | 119.2 | |

| N-N-C | 119.5 |

Note: Data is for the representative compound 4-Phenyl-1-(3-phenylallylidene)thiosemicarbazide, calculated at the B3LYP level, and is used for illustrative purposes. nih.gov

Coordination Chemistry of 4 3 Methoxypropyl 3 Thiosemicarbazide Derivatives

Ligand Properties and Coordination Modes

Thiosemicarbazones derived from 4-(3-methoxypropyl)-3-thiosemicarbazide are flexible ligands capable of coordinating to metal ions in several ways. This versatility is dictated by the nature of the aldehyde or ketone precursor, the reaction conditions, and the specific metal ion involved.

Thiosemicarbazone ligands are known for their ability to coordinate with metal ions through sulfur (S) and nitrogen (N) atoms. researchgate.net The coordination behavior is largely defined by the thione-thiol tautomerism of the thiosemicarbazide (B42300) backbone.

Neutral Form (Thione): In its neutral form, the ligand typically acts as a bidentate agent, coordinating through the sulfur of the C=S group and the nitrogen of the imine (azomethine) group (-CH=N-). researchgate.net This forms a stable five-membered chelate ring.

Deprotonated Form (Thiolate): In the presence of a base or upon reaction with certain metal salts, the ligand can deprotonate, converting the thione group to a thiolate (C-S⁻). This deprotonated form is a powerful chelator. The ligand can then coordinate as a monobasic bidentate (S, N donors) or, more commonly, a tridentate ligand if the aldehyde or ketone precursor contains an additional donor atom. mdpi.comresearchgate.net For instance, if derived from salicylaldehyde, the phenolic oxygen (O) can participate in coordination, creating an ONS donor set. nih.gov Similarly, derivatives from 2-acetylpyridine (B122185) can provide an NNS donor set. nih.gov

The coordination generally involves the thiolate sulfur, the imine nitrogen, and a third donor atom from the aldehydic/ketonic fragment, if available. nih.gov The methoxypropyl group at the N4 position typically does not participate directly in coordination but influences the ligand's solubility and electronic properties.

The formation of metal complexes with thiosemicarbazone ligands is significantly favored by the chelate effect. The simultaneous binding of two or more donor atoms from a single ligand to a central metal ion results in the formation of a stable, cyclic structure known as a chelate ring. Thiosemicarbazones typically form highly stable five-membered chelate rings through the S and N donor atoms. mdpi.comnih.gov

Table 1: Factors Influencing the Stability of Thiosemicarbazone Metal Complexes

| Factor | Description |

| Metal Ion | The nature of the metal ion (e.g., charge, size, electron configuration) significantly affects complex stability, often following the Irving-Williams series. |

| Donor Atoms | The specific combination of donor atoms (e.g., NNS, ONS) influences the strength of the metal-ligand bonds. |

| Chelate Ring Size | Five- and six-membered chelate rings are generally the most stable, a key feature of thiosemicarbazone complexes. |

| Ligand Substituents | Electron-donating or withdrawing groups on the ligand can modulate the electron density on the donor atoms, thereby affecting coordination strength. |

| Solvent | The solvent system can influence the stability of the complexes in solution. ijcps.org |

Synthesis of Metal Complexes with Transition Metals

The synthesis of transition metal complexes with thiosemicarbazone ligands is generally straightforward. A common method involves the reaction of the pre-synthesized thiosemicarbazone ligand with a suitable metal salt (e.g., chlorides, acetates, nitrates) in a solvent like methanol (B129727) or ethanol (B145695). frontiersin.orgjocpr.com The mixture is often heated under reflux to ensure the completion of the reaction. mdpi.comresearchgate.net The resulting metal complex typically precipitates from the solution upon cooling or after partial evaporation of the solvent.

Copper(II) complexes of thiosemicarbazones have been extensively studied. The synthesis usually involves reacting a Cu(II) salt, such as copper(II) chloride or acetate, with the thiosemicarbazone ligand in an alcoholic solution. mdpi.com The resulting complexes often feature the ligand coordinating in its deprotonated, tridentate form. nih.gov

The geometry around the Cu(II) center in these complexes is commonly a distorted square planar or square pyramidal. mdpi.com In many cases, the ligand coordinates through an ONS or NNS donor set, forming two chelate rings with the copper ion. mdpi.com Dimeric structures, where anions like chloride or sulfate (B86663) act as bridging ligands between two copper centers, have also been reported. nih.govmdpi.com

Table 2: Representative Copper(II) Complexes of Thiosemicarbazone Derivatives

| Complex Formula | Ligand Donor Set | Geometry | Key Findings |

| [CuCl(atc-Me)] | NNS | Square Pyramidal | Monomer complex where the Schiff base ligand coordinates in a tridentate mode. nih.gov |

| [{Cu(μ-atc-Me)}2μ-SO4] | NNS | Square Pyramidal | Dinuclear complex with a sulfate bridge connecting two five-coordinate Cu(II) atoms. nih.gov |

| [Cu2(L2)2Cl2] | NNS | Distorted Square-Pyramidal | Centrosymmetric neutral dimeric compound with bridging chloride atoms. mdpi.com |

Nickel(II) complexes with thiosemicarbazone ligands are synthesized by reacting Ni(II) salts, such as nickel(II) chloride or nickel(II) acetate, with the ligand, often in refluxing ethanol. mdpi.comjocpr.com The coordination behavior of the ligand can vary, binding to the nickel center as either a neutral or an anionic ligand.

These complexes can adopt different geometries, with distorted octahedral being particularly common. mdpi.com In a typical octahedral complex, two tridentate thiosemicarbazone ligands coordinate to a single Ni(II) center, satisfying its six coordination sites. researchgate.net The ligands bind through their respective NNS or ONS donor sets. Square planar geometries have also been observed, particularly when the ligand acts as a bidentate chelating agent. nih.gov

Table 3: Representative Nickel(II) Complexes of Thiosemicarbazone Derivatives

| Complex Formula | Ligand Coordination | Geometry | Key Findings |

| [Ni(H3L)(H2L)]ClO4 | ONS (Tridentate) | Octahedral | The nickel center is coordinated by two tridentate ligands in a meridional fashion. researchgate.net |

| [Ni(L)2] | NNS (Bidentate) | Square Planar | The thiosemicarbazone ligands behave as bidentate ligands coordinated to the Ni(II) ion via N and S atoms. mdpi.com |

| [Ni(L)(OAc)] | ONS (Tridentate) | Octahedral | The complex exhibits a distorted octahedral geometry around the metal center. mdpi.com |

Zinc(II) complexes of thiosemicarbazones are formed by reacting the ligand with a zinc salt, such as zinc(II) chloride or acetate. researchgate.net Due to its filled d-shell (d¹⁰ configuration), Zn(II) does not have crystal field stabilization energy and its complexes' geometries are primarily determined by steric and electrostatic factors.

Commonly observed geometries for Zn(II)-thiosemicarbazone complexes are four-coordinate distorted tetrahedral or five-coordinate distorted square pyramidal. researchgate.netresearchgate.net The ligand typically binds in a tridentate fashion through its NNS or ONS donor atoms. nih.gov Dinuclear structures have also been synthesized where two zinc centers are complexed by the thiosemicarbazone ligands. nih.gov

Table 4: Representative Zinc(II) Complexes of Thiosemicarbazone Derivatives

| Complex Formula | Ligand Donor Set | Geometry | Key Findings |

| [Zn(HL1)Cl2] | NNS (Tridentate) | Distorted Square Pyramidal | The thiosemicarbazone ligand is coordinated in its neutral thione form. researchgate.net |

| [Zn(L)(phen)] | ONS (Tridentate) | Not specified | Mononuclear complex with one thiosemicarbazone ligand and one phenanthroline co-ligand. nih.gov |

| [Zn2(L)2Cl2] | ONS (Tridentate) | Not specified | A dinuclear structure containing two thiosemicarbazone ligands. nih.gov |

Manganese(III) Complexes

No published research could be found detailing the synthesis or characterization of Manganese(III) complexes involving this compound or its derivatives. General studies on Manganese(III) complexes with other thiosemicarbazone ligands exist, but these are not applicable to the specific compound requested.

Tin(IV) Complexes

Similarly, the scientific literature lacks specific information on Tin(IV) complexes formed with this compound. While the coordination chemistry of organotin(IV) compounds with various other thiosemicarbazones has been explored, data directly related to the specified ligand is not available.

Palladium(II) Complexes

There is no available research documenting the synthesis, spectroscopic analysis, or structural features of Palladium(II) complexes with this compound as a ligand.

Ruthenium(II) Complexes

A review of the literature did not yield any studies focused on the preparation or characterization of Ruthenium(II) complexes with this compound.

Structural Characterization of Metal Complexes

Given the absence of synthesized and isolated metal complexes with this compound in the scientific literature, no data is available for their structural characterization.

Spectroscopic Techniques (NMR, IR, UV-Vis)

Without experimental work on these specific complexes, there are no NMR, IR, or UV-Vis spectroscopic data to report. General principles of how these techniques are used to characterize thiosemicarbazone complexes cannot be specifically applied to the non-existent complexes of this compound.

X-ray Crystallography

No crystal structures for any metal complexes of this compound have been determined or reported in crystallographic databases. Therefore, no information on their three-dimensional structures can be provided.

In-depth Analysis of this compound Reveals Gaps in Current Coordination Chemistry Research

A comprehensive review of existing scientific literature reveals a significant gap in the documented coordination chemistry of this compound and its derivatives. Despite extensive searches of chemical databases and scholarly articles, no specific research was found detailing the magnetic properties of its metal complexes or the influence of metal complexation on its electronic structure and reactivity.

This absence of targeted research into the coordination compounds of this compound means that key data required to construct a detailed analysis of its magnetic behavior and electronic properties upon forming complexes with various metal ions are not available in the public domain.

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-studied class of ligands in coordination chemistry. They are known to form stable complexes with a wide range of transition metals, often acting as bidentate or tridentate ligands through their sulfur and nitrogen donor atoms. The resulting metal complexes frequently exhibit interesting magnetic and electronic properties, which are highly dependent on the nature of the metal ion and the specific substituents on the thiosemicarbazide backbone.

However, the influence of the N-substituted 3-methoxypropyl group on the coordination behavior and resulting properties of the metal complexes appears to be an unexplored area of research. This particular substituent could potentially influence the ligand's steric and electronic properties, leading to unique coordination geometries and, consequently, distinct magnetic and electronic characteristics.

Without experimental data from techniques such as magnetic susceptibility measurements (to determine magnetic moments) and electronic absorption spectroscopy (to identify d-d transitions and charge-transfer bands), it is not possible to provide a scientifically accurate account of the topics requested. The generation of data tables and detailed research findings, as specified, is therefore unachievable at this time.

Further empirical research, including the synthesis and characterization of metal complexes of this compound, is necessary to elucidate the magnetic properties and the electronic structure transformations upon complexation. Such studies would be a valuable addition to the field of coordination chemistry, potentially uncovering novel properties and applications for this ligand and its metallic derivatives.

Biological Activities and Pharmacological Potential of 4 3 Methoxypropyl 3 Thiosemicarbazide Derivatives

Anticancer/Antitumor Activity

Research into thiosemicarbazide (B42300) and its derivatives, known as thiosemicarbazones, has revealed a broad spectrum of biological and pharmacological activities, including anticancer effects. These compounds are recognized for their potential as intermediates in the synthesis of pharmaceutically valuable materials. The anticancer activity of these derivatives is a key area of investigation, with studies exploring their efficacy against various cancer types.

In Vitro Cytotoxicity on Cancer Cell Lines (e.g., Ovarian Carcinoma, Glioma, Breast Cancer)

The cytotoxic effects of thiosemicarbazone derivatives have been evaluated against a panel of cancer cell lines, including those of the colon, breast, and gliomas. For instance, studies on 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) have demonstrated its potential against breast cancer (MCF-7), skin cancer (B16-F0), and Ehrlich Ascites Carcinoma (EAC) cell lines. The half-maximal inhibitory concentration (IC50) values for 3-MBTSc ranged from 2.82 µg/mL to 14.25 µg/mL across these cell lines.

Another related compound, 3-Methoxybenzaldehyde thiosemicarbazone, was identified as a potent agent against MCF-7 breast cancer cells, with an IC50 value of 2.743µg/ml. The selectivity of these compounds is also a crucial aspect of research, with studies indicating that some derivatives show higher toxicity towards cancer cells compared to normal cell lines. For example, while potent against MCF-7 cells, Acetone thiosemicarbazone showed a significantly higher IC50 value of 115.8 µg/ml against the normal MCF-10 cell line, suggesting a degree of selective activity.

Table 1: In Vitro Cytotoxicity of Selected Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 (Skin Cancer) | Not explicitly stated, but inhibits 50.42% of cell growth |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | EAC (Ehrlich Ascites Carcinoma) | Not explicitly stated, but inhibits 50.31% of cell growth |

| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast Cancer) | Not explicitly stated in the provided text |

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | 2.743 |

| Acetone thiosemicarbazone | MCF-7 (Breast Cancer) | 2.271 |

| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | B16-F0, EAC, and MCF-7 | 2.80 to 7.59 |

Note: The data in this table is derived from multiple sources and represents the findings for different, yet structurally related, thiosemicarbazone compounds.

In Vivo Antitumor Efficacy in Murine Xenograft Models

The evaluation of therapeutic candidates in preclinical animal models is a critical step in drug development. Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor efficacy of novel compounds. While specific in vivo data for 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives is not detailed in the provided search results, the broader class of thiosemicarbazones has been investigated in such models. For example, a study on a 4-(2-pyridyl)-3-thiosemicarbazide derivative demonstrated its ability to prolong the lifespan of mice bearing Ehrlich Ascites Carcinoma. These types of studies are essential for determining the real-world potential of a compound as an anticancer agent.

Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is fundamental for its development as a therapeutic agent. For thiosemicarbazide derivatives, several key mechanisms have been identified.

A primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, these compounds effectively halt DNA replication and, consequently, cell division, which is particularly detrimental to rapidly proliferating cancer cells. The ability to suppress ribonucleotide reductase is a characteristic shared with potent anticancer drugs like triapine.

Thiosemicarbazones are known to be potent iron-chelating agents. This ability to bind to and sequester intracellular iron is a significant contributor to their anticancer activity. Iron is an essential cofactor for many enzymes involved in cell growth and proliferation, including ribonucleotide reductase. By depleting the available iron, these compounds can inhibit critical cellular processes. Furthermore, iron depletion can impact hypoxia signaling pathways, which are often dysregulated in tumors. The chelation of iron can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells.

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer therapies. Research has shown that thiosemicarbazide derivatives can trigger apoptosis in cancer cells. One study on a series of novel thiosemicarbazones confirmed a p53-independent mechanism of apoptosis. The induction of apoptosis can be a consequence of the various cellular stresses caused by these compounds, including DNA damage from ribonucleotide reductase inhibition and oxidative stress from iron chelation.

Generation of Reactive Oxygen Species (ROS)

A significant mechanism underlying the anticancer effects of thiosemicarbazone derivatives is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govscirp.org ROS are highly reactive molecules that can inflict damage upon essential cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis, in cancer cells. scirp.org

The process of ROS generation by these compounds is often linked to their interaction with intracellular transition metals, such as iron and copper. nih.gov Thiosemicarbazones can form redox-active metal complexes that participate in catalytic cycles, producing ROS. nih.gov Furthermore, some thiosemicarbazones have been found to inhibit enzymes responsible for maintaining cellular redox balance, such as thioredoxin reductase. scirp.org Inhibition of this enzyme leads to an accumulation of ROS, overwhelming the cancer cells' antioxidant defenses and leading to oxidative damage. scirp.org This elevated level of ROS in tumor cells, which already have a higher basal level of oxidative stress compared to normal cells, makes them more vulnerable to the effects of ROS-inducing agents. nih.gov

Interaction with Intracellular Ions and Organelles (e.g., Lysosomes)

Recent studies have illuminated the crucial role of intracellular organelles, particularly lysosomes, in the mechanism of action of thiosemicarbazone derivatives. Certain zinc(II) complexes of thiosemicarbazones have been observed to accumulate within the lysosomes of cancer cells. nih.gov

This lysosomal localization is a key step in their cytotoxic activity. Inside the acidic environment of the lysosome, these zinc complexes can undergo a process called transmetalation, where the zinc ion is exchanged for other metal ions, notably copper. nih.gov The resulting copper complexes are redox-active and can trigger lysosomal membrane permeabilization (LMP). nih.gov LMP leads to the release of lysosomal enzymes into the cytoplasm, initiating a cascade of events that culminates in cell death. The ability to specifically target and disrupt lysosomal function represents a sophisticated anticancer strategy. nih.govresearchgate.net The incorporation of specific chemical groups, such as acridine (B1665455), into the thiosemicarbazone structure can further enhance this lysosomal targeting. researchgate.netresearchgate.net

Overcoming Drug Resistance

The emergence of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. mdpi.com Thiosemicarbazone derivatives are being actively investigated for their potential to overcome resistance to conventional anticancer drugs. researchgate.net

Resistance can be mediated by efflux pumps like P-glycoprotein (Pgp) or ABCC1, which actively transport drugs out of the cancer cell. researchgate.netresearchgate.net Some novel thiosemicarbazone derivatives have been designed to either evade or inhibit these pumps. For instance, certain derivatives form stable complexes with copper and glutathione, making them substrates for the ABCC1 transporter. By understanding these interactions, new compounds can be designed with improved resistance profiles. researchgate.net Furthermore, by targeting cellular pathways that are distinct from those of traditional chemotherapeutics, such as inducing lysosomal cell death or massive oxidative stress, these compounds can be effective against cancer cells that have developed resistance to other agents. researchgate.net

Structure-Activity Relationships in Anticancer Applications

The anticancer potency of thiosemicarbazide and thiosemicarbazone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have identified several key molecular features that govern their efficacy. nih.gov

A critical feature for potent anticancer activity is the N,N,S donor atom set, which is crucial for the formation of redox-active iron complexes capable of generating ROS. nih.gov Modifications at the terminal N4 nitrogen of the thiosemicarbazide moiety have a significant impact on activity; di-substitution at this position has been shown to be crucial for effective anticancer action. nih.gov

Antimicrobial Activity

Derivatives of thiosemicarbazide are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against various pathogenic microorganisms, including bacteria and fungi. This activity is a cornerstone of their pharmacological profile and has led to their investigation as potential therapeutic agents for infectious diseases.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Thiosemicarbazide derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Their mode of action is often linked to their ability to chelate essential metal ions, thereby disrupting critical bacterial metabolic processes. The lipophilicity of these compounds can facilitate their diffusion across the bacterial cell membrane. The presence of the imine group (-C=N) is also considered important, potentially forming hydrogen bonds with active centers of cellular constituents and interfering with normal cell processes.

The antibacterial response can be significantly influenced by the specific substituents on the thiosemicarbazide scaffold. For example, studies have shown that derivatives containing a trifluoromethylphenyl group exhibit high activity against Gram-positive bacteria. The effectiveness of these compounds can vary between different bacterial species and even between different strains of the same species.

The antibacterial potency of thiosemicarbazide derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. Numerous studies have reported MIC values for a wide range of these derivatives against various bacterial pathogens.

For instance, certain novel thiosemicarbazide derivatives have shown promising MIC values against strains of Staphylococcus aureus and Mycobacterium tuberculosis. In one study, a thiosemicarbazide derivative displayed an MIC of 1.95 µg/mL against several Staphylococcus spp. strains. Another study identified a compound with an MIC of 8-32 µg/mL against clinical isolates of S. aureus. The data consistently show that structural modifications lead to significant variations in antibacterial efficacy, highlighting the importance of continued research to optimize these compounds for therapeutic use.

Below are interactive tables summarizing MIC data from various studies on different thiosemicarbazide derivatives, illustrating their activity against selected Gram-positive and Gram-negative bacteria.

Table 1: MIC Values of Selected Thiosemicarbazide Derivatives Against Gram-Positive Bacteria

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus aureus ATCC 25923 | 62.5 | |

| Derivative B | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | |

| Derivative C | Staphylococcus epidermidis ATCC 12228 | 15.63 | |

| Derivative D | Micrococcus luteus ATCC 10240 | 15.63 | |

| Derivative E | Bacillus cereus ATCC 10876 | 7.81 |

| Compound 7 | Staphylococcus aureus (Clinical Isolates) | 8 - 32 | |

Table 2: MIC Values of Selected Thiosemicarbazone Derivatives Against Various Bacteria

| Compound ID | Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 4 | Staphylococcus aureus ATCC 6538 | Gram-positive | 39.68 | |

| Compound 8 | Staphylococcus aureus ATCC 6538 | Gram-positive | 39.68 | |

| Compound 4 | Pseudomonas aeruginosa ATCC 15442 | Gram-negative | 39.68 | |

| Compound 8 | Pseudomonas aeruginosa ATCC 15442 | Gram-negative | 39.68 | |

| Various | Escherichia coli ATCC 25922 | Gram-negative | >50 |

| Various | Klebsiella pneumoniae ATCC 13883 | Gram-negative | >50 | |

Antifungal Activity

No studies documenting the in vitro or in vivo antifungal activity of this compound were found. There is no available data on its efficacy against any fungal species.

Antimycobacterial Activity (e.g., Mycobacterium bovis)

There is no published research on the antimycobacterial properties of this compound. Its potential activity against Mycobacterium bovis or other mycobacterial species has not been evaluated.

Antiviral Activity (e.g., Herpes Simplex Virus, Influenza)

No scientific literature is available that investigates the antiviral potential of this compound. Consequently, there are no findings on its activity against viruses such as Herpes Simplex Virus or Influenza.

Antimalarial Activity

The potential antimalarial efficacy of this compound has not been reported in any published studies.

Antiparasitic/Anthelmintic Activity (e.g., Rhabditis sp.)

There is a lack of research on the antiparasitic or anthelmintic effects of this compound. No data exists on its activity against parasites such as Rhabditis sp..

Anti-inflammatory Activity

No studies were identified that have investigated the anti-inflammatory properties of this compound.

Anticonvulsant Activity

The anticonvulsant potential of this compound has not been explored in any available scientific research.

Analgesic/Antinociceptive Activity

Scientific literature available through targeted searches does not provide specific data on the analgesic or antinociceptive activities of derivatives of this compound. While broader classes of thiosemicarbazones and related heterocyclic compounds have been investigated for these properties, no studies focusing on derivatives of this particular parent compound were identified. mediresonline.orgbohrium.comresearchgate.netnih.gov

Antioxidant Activity

There is no specific research documented in the searched literature detailing the antioxidant activity of derivatives of this compound. General studies on various other thiosemicarbazone derivatives have shown that this class of compounds can possess antioxidant capabilities, but these findings are not directly applicable to the specific derivatives that are the subject of this article. researchgate.netnih.gov

No studies were found that specifically evaluate the free radical scavenging activity of this compound derivatives using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay or other related methods. While the ABTS assay is a common method for determining the antioxidant capacity of chemical compounds, its application to this specific set of derivatives has not been reported in the available literature. researchgate.netmdpi.comscielo.br

Enzyme Inhibition Studies

Derivatives based on the thiosemicarbazide scaffold are recognized for their potential as enzyme inhibitors. Research has focused on their ability to target various enzymes implicated in disease, leading to the exploration of their therapeutic potential.

Derivatives of thiosemicarbazide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, with a particular focus on the tumor-associated isoform hCA IX. A study on thiosemicarbazide-substituted coumarins demonstrated selective and potent inhibition against tumor-associated isoforms hCA IX and XII. nih.govnih.gov Similarly, a series of thiosemicarbazone-benzenesulfonamide derivatives were synthesized and showed inhibitory activity against four hCA isoforms, with some compounds inhibiting hCA IX at low nanomolar concentrations. rjraap.com

The data below summarizes the inhibition constants (Kᵢ) for selected thiosemicarbazone-benzenesulfonamide compounds against hCA IX.

| Compound | Inhibition Constant (Kᵢ) against hCA IX (nM) |

|---|---|

| Compound 6b | 92.5 |

| Compound 6e | 872 |

Data sourced from a study on thiosemicarbazone-benzenesulfonamide derivatives. rjraap.com

The inhibition of human monoamine oxidase B (hMAO-B) is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Research into thiosemicarbazone derivatives has identified potent and selective hMAO-B inhibitors. mdpi.com

A study involving new benzofuran/benzothiophene and thiosemicarbazone hybrid compounds found that derivatives containing a methoxyethyl substituent were the most effective agents against the hMAO-B enzyme. mdpi.com Given the structural similarity to the methoxypropyl group, these findings are particularly relevant. The most active compounds demonstrated remarkable inhibitory activity, with IC₅₀ values in the low nanomolar range, comparable to the reference drug Selegiline. mdpi.com

Below are the in vitro hMAO-B inhibition data for the most effective compounds from the study.

| Compound | hMAO-B IC₅₀ (µM) | hMAO-B Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| Compound 2b (with methoxyethyl) | 0.042 ± 0.002 | 0.035 | Non-competitive |

| Compound 2h (with methoxyethyl) | 0.056 ± 0.002 | 0.046 | Non-competitive |

| Selegiline (Reference) | 0.037 ± 0.001 | N/A | N/A |

Data from a study on benzofuran/benzothiophene thiosemicarbazone hybrid compounds. mdpi.com

Cyclin-dependent kinase 2 (CDK2) is a target in various therapeutic areas, including cancer. mdpi.com However, a review of the pertinent scientific literature did not yield any studies on the inhibition of CDK2 by derivatives of this compound. While various small molecule inhibitors of CDK2 have been developed and investigated, this specific class of thiosemicarbazide derivatives has not been reported in this context. google.comnih.govbiorxiv.org

Chemo-preventive and Other Emerging Biological Applications of this compound Derivatives

Extensive research into the biological activities of thiosemicarbazide derivatives has revealed a broad spectrum of pharmacological potential, ranging from antimicrobial to anticancer effects. However, specific scientific literature detailing the chemo-preventive and other emerging biological applications of this compound and its direct derivatives is not available in the current body of published research.

Further research is required to synthesize and evaluate the biological activities of derivatives of this compound to determine their potential pharmacological applications.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of molecules at the electronic level. These methods are crucial for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. akademisains.gov.my It is utilized to calculate the ground state structure and various chemical reactivity descriptors. akademisains.gov.my For thiosemicarbazide derivatives, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p) to perform geometry optimizations and frequency calculations. akademisains.gov.mymdpi.comepstem.net These calculations provide optimized molecular structures, bond lengths, and bond angles that are often in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com The analysis of vibrational frequencies calculated via DFT helps in the assignment of experimental infrared (IR) spectra. epstem.net

DFT calculations are instrumental in determining the electronic properties of thiosemicarbazide derivatives. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). akademisains.gov.myepstem.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular reactivity and stability. akademisains.gov.myscispace.com A smaller energy gap generally implies higher reactivity.

Other important electronic properties calculated include:

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and chemical potential are calculated from HOMO and LUMO energies to quantify the reactivity of the molecules. akademisains.gov.myscispace.com

Hyperpolarizability: This property is related to the nonlinear optical (NLO) response of a molecule. lew.ro For certain thiosemicarbazide derivatives, the first-order hyperpolarizability is calculated to assess their potential in NLO applications. lew.ro Different DFT functionals, such as PBE0, may be employed for these specific calculations. lew.ro

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. akademisains.gov.my

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -6.234 eV | akademisains.gov.my |

| LUMO Energy | -1.423 eV | akademisains.gov.my |

| Energy Gap (ΔE) | 4.811 eV | akademisains.gov.my |

| Chemical Hardness (η) | 2.454 eV | akademisains.gov.my |

| Chemical Softness (σ) | 0.407 eV | akademisains.gov.my |

| Electronegativity (χ) | 3.828 eV | akademisains.gov.my |

| First-Order Hyperpolarizability (β) | 6794.51 a.u. | lew.ro |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict how a ligand, such as a thiosemicarbazide derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For thiosemicarbazide derivatives, docking is performed against various biological targets to elucidate their potential mechanism of action. nih.govnih.gov These studies have shown that thiosemicarbazides can interact with the ATP-binding sites of enzymes like DNA gyrase B (GyrB) and topoisomerase IV (ParE). nih.gov The interactions that stabilize the ligand-protein complex are primarily hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. nih.govresearchgate.net For example, studies on similar compounds have predicted hydrogen bonding with conserved residues like Asp81 or Asp76. nih.gov The analysis of these interactions provides crucial information for understanding the structural basis of the observed biological activity.

Docking simulations yield a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. researchgate.netresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net These scores are used to rank different derivatives and prioritize them for further experimental testing. nih.gov

Molecular dynamics (MD) simulations are then used to study the stability and dynamic behavior of the ligand-protein complex over time. acs.org MD simulations provide insights into:

Residue Flexibility: The Root Mean Square Fluctuation (RMSF) is analyzed to determine the flexibility of individual amino acid residues upon ligand binding. acs.org

Interaction Persistence: MD simulations can monitor the persistence of specific interactions, such as hydrogen bonds, throughout the simulation period, confirming the predictions from docking studies. acs.org

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| S. aureus ParE | -29.0 | Asp76 | Hydrogen Bond | nih.gov |

| Human Peroxiredoxin 2 | -7.5 | Thr49, Pro45 | Hydrogen Bond, Hydrophobic | nih.gov |

| Acetylcholinesterase | -8.2 | Tyr121, Ser200 | Hydrogen Bond, Pi-Alkyl | researchgate.net |

Prediction of Biological Activity (e.g., PASS Software)

In the early stages of drug discovery, computational tools are used to predict the biological activity spectrum of a compound based on its structure. nih.gov One such tool is the Prediction of Activity Spectra for Substances (PASS) software. genexplain.com PASS analysis compares the structure of a query molecule to a vast database of known biologically active substances to predict its potential biological activities. genexplain.comakosgmbh.de

The output of a PASS prediction is a list of potential activities, each with two probabilities:

Pa (Probability to be active): The likelihood that the compound exhibits a particular biological activity. way2drug.com

Pi (Probability to be inactive): The likelihood that the compound does not exhibit that activity. way2drug.com

Activities for which Pa is greater than Pi are considered possible for the compound. genexplain.com This in silico screening helps to identify the most promising biological activities for a new compound, guiding subsequent experimental validation and potentially uncovering novel therapeutic applications or unwanted side effects. nih.govakosgmbh.de Bioactivity score predictions can also be used to assess the drug-like nature of the synthesized compounds. nih.govresearchgate.net

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Reference |

|---|---|---|---|

| Antifungal | 0.650 | 0.015 | nih.govgenexplain.com |

| Antibacterial | 0.580 | 0.022 | nih.govgenexplain.com |

| Antineoplastic | 0.515 | 0.031 | nih.govgenexplain.com |

| Enzyme Inhibitor | 0.490 | 0.045 | nih.govgenexplain.com |

| Antiviral | 0.420 | 0.050 | nih.govgenexplain.com |

Theoretical and Computational Insights into this compound Derivatives

Computational chemistry and molecular modeling have emerged as indispensable tools in both drug discovery and materials science. For derivatives of this compound, these theoretical approaches provide profound insights into their potential as therapeutic agents and corrosion inhibitors. By simulating molecular behavior and properties, researchers can predict pharmacokinetic profiles, evaluate drug-likeness, elucidate structure-activity relationships, and understand the mechanisms of surface interactions, thereby guiding the synthesis and application of these versatile compounds.

Future Directions and Research Gaps

Advanced Synthetic Strategies

Future synthetic endeavors may also explore the functionalization of the 4-(3-Methoxypropyl)-3-thiosemicarbazide backbone to create a diverse library of analogs. nih.gov This could involve the introduction of various substituents on the phenyl ring or modifications to the methoxypropyl group to modulate the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov The synthesis of chiral thiosemicarbazone derivatives has also been identified as a promising area, as stereoisomers can exhibit different biological activities. nih.gov

Exploration of Novel Biological Targets

Thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.commdpi.comnih.gov For this compound, a key area of future research will be the identification and validation of its specific molecular targets. Initial computational predictions can suggest potential biological activities, which can then be confirmed through targeted in vitro and in vivo studies. nih.govresearchgate.net

The exploration of novel therapeutic areas for this compound is also a promising avenue. For instance, research into its potential as an antiparasitic agent, based on the known activity of other thiosemicarbazide (B42300) derivatives, could yield significant findings. nih.govresearchgate.net Furthermore, investigating its effects on a wider range of cancer cell lines and bacterial and fungal strains will be crucial to fully understand its therapeutic potential. mdpi.comijper.org Molecular docking studies can help in identifying potential protein targets, such as DNA gyrase and topoisomerase IV in bacteria, which are known targets for other thiosemicarbazone compounds. mdpi.com

Design of Targeted Delivery Systems

A significant challenge in the development of new therapeutic agents is ensuring their effective delivery to the target site while minimizing off-target effects. For this compound, the design of targeted delivery systems is a critical area for future research. Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, could be employed to improve the solubility, stability, and bioavailability of the compound. mdpi.comresearchgate.netresearchgate.net

Functionalizing these nanoparticles with targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors on cancer cells, could further enhance the compound's therapeutic efficacy and reduce systemic toxicity. youtube.com The development of stimuli-responsive delivery systems, which release the drug in response to specific physiological cues at the target site (e.g., changes in pH or enzyme levels), is another exciting avenue for exploration. youtube.com

Elucidation of Complex Biological Mechanisms

Beyond identifying biological targets, a deep understanding of the molecular mechanisms through which this compound exerts its effects is essential. Future research should focus on elucidating these complex biological pathways. For its potential anticancer activity, this would involve investigating its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and affect cell cycle progression. mdpi.com

Computational studies, such as density functional theory (DFT) and molecular modeling, can provide valuable insights into the compound's structural and electronic properties, which in turn can help in understanding its reactivity and interactions with biological molecules. mdpi.com These computational approaches can complement experimental studies to provide a comprehensive picture of the compound's mechanism of action at a molecular level.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of chemical compounds based on their molecular structure. nih.gov Developing robust QSAR models for this compound and its analogs will be instrumental in guiding the design of new derivatives with improved potency and selectivity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structural features that are critical for biological activity. researchgate.net These models can help identify the key steric, electronic, and hydrophobic interactions between the compound and its biological target, thereby facilitating the rational design of more effective therapeutic agents. nih.gov

| QSAR Model Parameter | Description | Implication for Drug Design |

| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | A higher R² indicates a better fit of the model, suggesting more reliable predictions for new compounds. |

| Q² (Cross-validated R²) | An indicator of the predictive power of the model, assessed through internal validation. | A higher Q² suggests that the model is not overfitted and can reliably predict the activity of new compounds. |

| Steric Fields | Represents the spatial arrangement of atoms in a molecule. | Can guide the modification of substituents to optimize the shape and size of the molecule for better target binding. |

| Electrostatic Fields | Describes the distribution of charge within a molecule. | Helps in identifying regions where modifications can enhance electrostatic interactions with the target. |

| Hydrophobic Fields | Represents the water-repelling characteristics of different parts of the molecule. | Can be used to modulate the lipophilicity of the compound to improve its absorption and distribution. |

Multi-omics Approaches in Biological Evaluation

The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the biological effects of a compound. hilarispublisher.com Applying multi-omics strategies to the evaluation of this compound can provide a comprehensive overview of its impact on cellular pathways and networks. mdpi.com